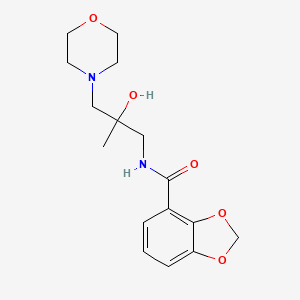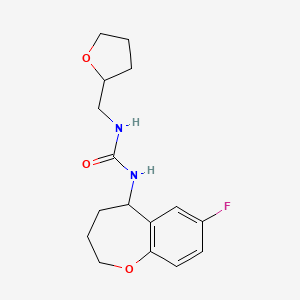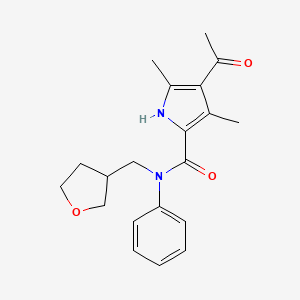
N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide, also known as BMH-21, is a small molecule inhibitor that has been found to have potential therapeutic applications in cancer treatment. In
Applications De Recherche Scientifique
N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Furthermore, N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Mécanisme D'action
N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide exerts its anti-cancer effects by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a crucial role in the folding and stabilization of many oncogenic proteins. By inhibiting Hsp90, N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide destabilizes these oncogenic proteins, leading to their degradation and ultimately inhibiting cancer cell growth.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting cancer cell growth, it has been found to induce cell cycle arrest and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. Furthermore, N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide in lab experiments is its specificity for Hsp90, which reduces the risk of off-target effects. Additionally, N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide has been found to be relatively stable and easy to synthesize, making it a convenient tool for researchers. However, one limitation of using N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide in humans. Furthermore, researchers are exploring the potential of combining N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide with other cancer treatments to enhance their effectiveness. Overall, N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide shows promise as a potential therapeutic agent for cancer treatment, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide involves several steps, including the reaction of 2-hydroxy-2-methyl-3-chloropropylamine with 1,3-benzodioxole-4-carboxylic acid, followed by the reaction of the resulting intermediate with morpholine. The final product is obtained through purification and isolation techniques.
Propriétés
IUPAC Name |
N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(20,10-18-5-7-21-8-6-18)9-17-15(19)12-3-2-4-13-14(12)23-11-22-13/h2-4,20H,5-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAZHOHZCGHJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C2C(=CC=C1)OCO2)(CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7681760.png)
![N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide](/img/structure/B7681767.png)

![(2-Fluorophenyl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone](/img/structure/B7681776.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-ethylmorpholin-2-yl)methanamine](/img/structure/B7681785.png)
![2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide](/img/structure/B7681795.png)
![1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-[methyl-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amino]ethanone](/img/structure/B7681803.png)
![N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide](/img/structure/B7681804.png)
![N-[2-(hydroxymethyl)cyclohexyl]-N'-[3-(2-pyrazol-1-ylethoxy)phenyl]oxamide](/img/structure/B7681811.png)
![2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide](/img/structure/B7681817.png)
![N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B7681826.png)

![1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea](/img/structure/B7681864.png)
